![molecular formula C16H22N2O3 B2759998 tert-butyl N-[4-[2-(prop-2-enoylamino)ethyl]phenyl]carbamate CAS No. 1476808-18-0](/img/structure/B2759998.png)
tert-butyl N-[4-[2-(prop-2-enoylamino)ethyl]phenyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl N-[4-[2-(prop-2-enoylamino)ethyl]phenyl]carbamate, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. This pathway is essential for the survival and proliferation of B cells, which are involved in the immune system's response to infections and diseases. TAK-659 has been extensively studied for its potential use in treating various types of cancer and autoimmune diseases.
Scientific Research Applications
Synthesis and Biological Activity
Tert-butyl carbamates, including tert-butyl N-[4-[2-(prop-2-enoylamino)ethyl]phenyl]carbamate, are important intermediates in synthesizing biologically active compounds. For instance, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate is a crucial intermediate in the synthesis of osimertinib (AZD9291), a drug used in cancer therapy. A study outlined a rapid synthesis method for this compound, highlighting its significance in medicinal chemistry (Zhao, Guo, Lan, & Xu, 2017).
Use in Organic Synthesis
Tert-butyl carbamates serve as building blocks in organic synthesis. An example is tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which have been synthesized from aldehydes and tert-butyl N-hydroxycarbamate, behaving as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines. These compounds demonstrate the versatility of tert-butyl carbamates in organic synthesis (Guinchard, Vallée, & Denis, 2005).
Enzymatic Kinetic Resolution
Tert-butyl carbamates are also utilized in enzymatic processes. The enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, a key intermediate in synthesizing chiral organoselenanes and organotelluranes, has been studied. Lipase-catalyzed transesterification was used to resolve the carbamate, yielding optically pure enantiomers (Piovan, Pasquini, & Andrade, 2011).
properties
IUPAC Name |
tert-butyl N-[4-[2-(prop-2-enoylamino)ethyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-5-14(19)17-11-10-12-6-8-13(9-7-12)18-15(20)21-16(2,3)4/h5-9H,1,10-11H2,2-4H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGQELZLNBCXBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2759915.png)
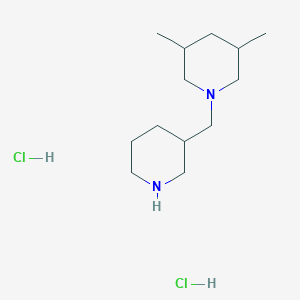
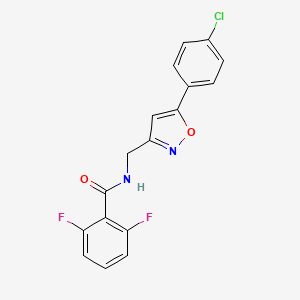
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazole](/img/structure/B2759920.png)
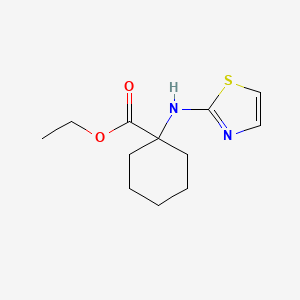
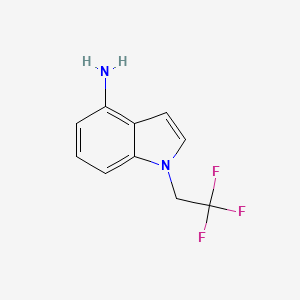
![3-(4-Chlorophenyl)-8-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2759923.png)
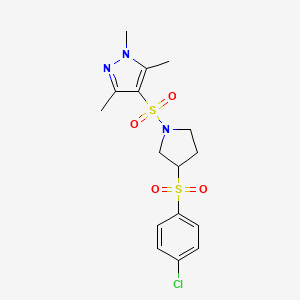
![2-Amino-2-[3-[(2-chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2759925.png)
![1-[(Adamantan-1-yl)methoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2759928.png)
![3-Bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B2759932.png)

![N-[(2,4-dichlorophenyl)methyl]-2-[2,4-dioxo-1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,2,3,4-tetrahydroquinazolin-3-yl]acetamide](/img/structure/B2759934.png)
![N-(4-bromo-3-methylphenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2759935.png)